molecular formula C10H13Cl2NO2 B8025349 (4-Chloro-phenyl)-dimethylamino-acetic acid HCl

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl

Cat. No.: B8025349
M. Wt: 250.12 g/mol
InChI Key: PEFOQUPNTVXZSH-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chloro-substituted phenyl ring and a dimethylamino group attached to an acetic acid moiety, forming a hydrochloride salt. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl typically involves the reaction of 4-chloroaniline with dimethylamine and acetic acid under controlled conditions. The process begins with the diazotization of 4-chloroaniline, followed by a coupling reaction with dimethylamine. The final product is obtained by neutralizing the reaction mixture with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-phenyl)-dimethylamino-acetic acid HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted phenyl derivatives .

Scientific Research Applications

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl has a wide array of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and dimethylamino group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

    4-Chlorophenylacetic acid: Shares the chloro-substituted phenyl ring but lacks the dimethylamino group.

    Dimethylaminoacetic acid: Contains the dimethylamino group but lacks the chloro-substituted phenyl ring.

Uniqueness: (4-Chloro-phenyl)-dimethylamino-acetic acid HCl is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7;/h3-6,9H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFOQUPNTVXZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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